2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
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Overview
Description
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O7 and a molecular weight of 475.462 g/mol . This compound is known for its unique structure, which includes a methoxy group, a nitrophenoxy group, and a phenylacrylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple steps. One common method includes the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with hydrazine to form the carbohydrazide derivative. The final step involves the esterification of the carbohydrazide with 2-methoxy-4-hydroxybenzaldehyde and 3-phenylacrylic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenylacrylate groups contribute to the compound’s overall stability and reactivity, allowing it to participate in different biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate include:
2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar structure but with a different position of the nitro group, leading to variations in its chemical and biological properties.
2-Methoxy-4-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound differs in the ester group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that are valuable for various research applications.
Properties
CAS No. |
477728-79-3 |
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Molecular Formula |
C25H21N3O7 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O7/c1-33-23-15-19(11-13-22(23)35-25(30)14-12-18-7-3-2-4-8-18)16-26-27-24(29)17-34-21-10-6-5-9-20(21)28(31)32/h2-16H,17H2,1H3,(H,27,29)/b14-12+,26-16+ |
InChI Key |
IHNVJSYRANVWGA-DLVCOAMMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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